molecular formula C12H17BrN2O2 B11828119 tert-butyl N-[(1S)-1-(5-bromopyridin-3-yl)ethyl]carbamate

tert-butyl N-[(1S)-1-(5-bromopyridin-3-yl)ethyl]carbamate

Katalognummer: B11828119
Molekulargewicht: 301.18 g/mol
InChI-Schlüssel: WJBPQALSAAHVCY-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl N-[(1S)-1-(5-bromopyridin-3-yl)ethyl]carbamate is a chemical compound with the molecular formula C10H13BrN2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a tert-butyl carbamate group attached to a bromopyridine moiety, making it a valuable intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1S)-1-(5-bromopyridin-3-yl)ethyl]carbamate typically involves the reaction of 5-bromopyridine-3-carboxylic acid with tert-butyl carbamate. The reaction is carried out under specific conditions to ensure high yield and purity. Common reagents used in this synthesis include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl N-[(1S)-1-(5-bromopyridin-3-yl)ethyl]carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, amines, and other derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

tert-Butyl N-[(1S)-1-(5-bromopyridin-3-yl)ethyl]carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as a precursor in the development of drugs targeting specific biological pathways.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of tert-butyl N-[(1S)-1-(5-bromopyridin-3-yl)ethyl]carbamate involves its interaction with specific molecular targets. The bromopyridine moiety can bind to active sites of enzymes or receptors, modulating their activity. The carbamate group may also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • tert-Butyl N-[(1S)-1-(5-chloropyridin-3-yl)ethyl]carbamate
  • tert-Butyl N-[(1S)-1-(5-fluoropyridin-3-yl)ethyl]carbamate
  • tert-Butyl N-[(1S)-1-(5-iodopyridin-3-yl)ethyl]carbamate

Uniqueness

tert-Butyl N-[(1S)-1-(5-bromopyridin-3-yl)ethyl]carbamate is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications that other halogenated derivatives may not fulfill.

Eigenschaften

Molekularformel

C12H17BrN2O2

Molekulargewicht

301.18 g/mol

IUPAC-Name

tert-butyl N-[(1S)-1-(5-bromopyridin-3-yl)ethyl]carbamate

InChI

InChI=1S/C12H17BrN2O2/c1-8(9-5-10(13)7-14-6-9)15-11(16)17-12(2,3)4/h5-8H,1-4H3,(H,15,16)/t8-/m0/s1

InChI-Schlüssel

WJBPQALSAAHVCY-QMMMGPOBSA-N

Isomerische SMILES

C[C@@H](C1=CC(=CN=C1)Br)NC(=O)OC(C)(C)C

Kanonische SMILES

CC(C1=CC(=CN=C1)Br)NC(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.